molecular formula C15H23BrN2 B1401040 4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane CAS No. 1361113-59-8

4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane

Cat. No.: B1401040
CAS No.: 1361113-59-8
M. Wt: 311.26 g/mol
InChI Key: DIUMGBUTROKTHS-UHFFFAOYSA-N
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Description

4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane is a chemical compound that features a brominated pyridine ring attached to an azepane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane typically involves the bromination of pyridine derivatives followed by the formation of the azepane ring. One common method involves the reaction of 6-bromo-2-pyridinemethanol with isopropylamine under controlled conditions to form the desired azepane structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: It can be employed in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of 4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, leading to modulation of their activity. The azepane structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Bromo-pyridin-2-ylmethyl)-1-methyl-azepane: A similar compound with a methyl group instead of an isopropyl group.

    6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Another brominated pyridine derivative with different structural features.

Uniqueness

4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane is unique due to its specific combination of a brominated pyridine ring and an azepane structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(6-bromopyridin-2-yl)methyl]-1-propan-2-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2/c1-12(2)18-9-4-5-13(8-10-18)11-14-6-3-7-15(16)17-14/h3,6-7,12-13H,4-5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMGBUTROKTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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